molecular formula C6H8N2 B14026894 6-(Trideuteriomethyl)pyridin-3-amine

6-(Trideuteriomethyl)pyridin-3-amine

Cat. No.: B14026894
M. Wt: 111.16 g/mol
InChI Key: UENBBJXGCWILBM-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trideuteriomethyl)pyridin-3-amine is a deuterated derivative of 6-methylpyridin-3-amine, where the three hydrogen atoms in the methyl group (–CH3) are replaced with deuterium (–CD3). This isotopic substitution enhances metabolic stability and reduces susceptibility to oxidative degradation, making it valuable in pharmacokinetic studies and drug development . The methyl and amine groups in 6-methylpyridin-3-amine are slightly displaced from the pyridine ring plane by 0.021 Å and 0.058 Å, respectively, with intermolecular N–H···N hydrogen bonds stabilizing the crystal lattice .

Properties

Molecular Formula

C6H8N2

Molecular Weight

111.16 g/mol

IUPAC Name

6-(trideuteriomethyl)pyridin-3-amine

InChI

InChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3/i1D3

InChI Key

UENBBJXGCWILBM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C=C1)N

Canonical SMILES

CC1=NC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Preparation via Halogenated Pyridin-3-amine Intermediate and Deuteromethylation

A representative synthetic scheme involves:

  • Halogenation : Starting from pyridin-3-amine, selective halogenation at the 6-position (X = F, Cl, Br, or I) to yield 6-halopyridin-3-amine.
  • Deuteromethylation : Treatment of the 6-halopyridin-3-amine with trideuteromethylating agents (e.g., CD3I) under nucleophilic substitution conditions, often catalyzed by a base or transition metal catalyst.
  • Purification : The crude product is purified using solvents such as alcohols, esters, hydrocarbons, nitriles, ketones, ethers, chlorinated solvents, or water mixtures to isolate pure 6-(Trideuteriomethyl)pyridin-3-amine.

This approach allows for isotopic labeling with high deuterium incorporation and yields suitable for research applications.

Transition Metal-Catalyzed Cross-Coupling Method

  • Catalyst : Palladium or vanadium-based catalysts with ligands such as dipicolinic acid (Dipic) have been employed to facilitate coupling reactions involving heteroaromatic amines.
  • Phase Transfer Catalysts (PTCs) : TBAB has been shown to significantly improve yields by enhancing the transfer of insoluble reagents across phases.
  • Reaction Parameters : The reaction is typically performed in acetonitrile at room temperature with catalyst loadings around 1–5 mol %, achieving yields up to 91% in related amination reactions.

Although this method is more commonly applied to allylic amines, similar catalytic principles can be adapted for the synthesis of trideuteriomethyl-substituted pyridin-3-amines.

Comparative Data Table of Synthetic Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Catalyst/PTC Yield (%) Notes
Halogenation Pyridin-3-amine + halogen source (Cl2, Br2) Organic solvent RT - 40 None Variable Selective halogenation at 6-position
Deuteromethylation 6-Halopyridin-3-amine + CD3I or CD3OTf Acetonitrile (CH3CN) RT - 60 Base or Pd catalyst 70–90 Incorporation of trideuteriomethyl group
Purification Solvent extraction/crystallization Alcohols, esters, etc. RT None - Solvent choice affects purity and yield
Cross-Coupling (alternative) Halopyridin-3-amine + CD3-Boron or equivalent CH3CN RT Pd or V catalyst + TBAB (PTC) Up to 91 Enhanced yield with TBAB and dipicolinic acid

Research Findings and Notes

  • The incorporation of the trideuteriomethyl group significantly alters the compound's metabolic stability and interaction with biological targets, making precise synthetic control critical.
  • The choice of halogen (F, Cl, Br, I) in the intermediate affects reactivity and subsequent substitution efficiency.
  • Phase transfer catalysts like TBAB dramatically improve reaction yields in related amination reactions by facilitating reagent transfer between phases.
  • Purification solvents must be carefully chosen to avoid deuterium loss and to maintain isotopic purity.
  • Milling or micronization post-synthesis can be employed to achieve desired particle size for pharmaceutical formulations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at C3 participates in nucleophilic substitution, particularly under acidic or catalytic conditions.

Key Reactions:

  • Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl-6-(trideuteriomethyl)pyridin-3-amine. The reaction proceeds via intermediate iminium ion formation, stabilized by the electron-donating deuteriomethyl group.

  • Alkylation : Treatment with methyl iodide in the presence of K₂CO₃ yields N-methyl-6-(trideuteriomethyl)pyridin-3-amine. Pd-catalyzed coupling reactions under CO pressure (40 bar) enable selective alkylation at the amino group .

Table 1: Substitution Reactions

ReagentConditionsProductYield (%)
Acetyl chloridePyridine, 0°C, 2 hN-Acetyl derivative85–90
Methyl iodideK₂CO₃, DMF, 50°C, 6 hN-Methyl derivative78
Benzyl bromidePd(OAc)₂, PPh₃, 40 bar CON-Benzyl-6-(CD₃)pyridin-3-amine65

Oxidation and Coupling Reactions

The electron-rich pyridine ring facilitates oxidative transformations:

  • Oxidation of the Amino Group : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the amino group to a nitro group, yielding 6-(trideuteriomethyl)pyridin-3-nitro.

  • C–C Coupling : Suzuki-Miyaura coupling at C4 with arylboronic acids occurs using PdCl₂(PPh₃)₂ as a catalyst, forming biaryl derivatives. Deuteration at C6 reduces steric hindrance, enhancing coupling efficiency.

Mechanistic Insight :
The deuteriomethyl group’s inductive effect stabilizes intermediates during oxidation, while its isotopic mass minimally impacts coupling kinetics .

Acid-Base Reactivity

The amino group exhibits basicity comparable to non-deuterated analogs, with a pKa ~5.0 in water . Key interactions include:

  • Protonation : Forms a pyridinium ion (pKa ~5.0) in acidic media, enhancing solubility in polar solvents.

  • Deprotonation : Reacts with NaH to generate a resonance-stabilized amide ion, enabling nucleophilic attacks at C2 or C4 .

Isotope Effects on Reaction Dynamics

Deuterium substitution significantly alters reaction pathways:

  • Kinetic Isotope Effects (KIE) : C–D bonds exhibit higher bond dissociation energies (~1–2 kcal/mol) than C–H, slowing H/D exchange reactions but improving selectivity in radical-mediated processes.

  • Thermodynamic Stability : Deuteration reduces vibrational entropy, stabilizing intermediates in multi-step syntheses.

Table 2: Isotopic Impact on Select Reactions

Reaction TypeKIE (kH/kD)Selectivity Change
SN2 Alkylation1.2–1.5Increased N- vs. C-alkylation
Oxidative Aromatization2.0Reduced byproduct formation

Reductive Transformations

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, retaining deuterium at C6. Competitive deutero-deamination is suppressed due to the stronger C–D bond7.

Scientific Research Applications

6-(Trideuteriomethyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a labeled compound in mechanistic studies and isotope effect experiments.

    Biology: The compound can be used in metabolic studies to trace biochemical pathways.

    Medicine: Deuterated compounds are explored for their potential to improve the pharmacokinetic properties of drugs.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trideuteriomethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the presence of deuterium can slow down the metabolic degradation of the compound, leading to prolonged activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents at the 6-position of pyridin-3-amine significantly influence reactivity and applications. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Methylpyridin-3-amine –CH3 C6H8N2 108.14 Base structure; used in crystallography studies
6-(Trifluoromethyl)pyridin-3-amine –CF3 C7H5F3N2 186.12 Electron-withdrawing group; enhances stability in kinase inhibitors
6-Methoxypyridin-3-amine –OCH3 C6H8N2O 124.14 Alters solubility; intermediate in heterocyclic synthesis
6-(Difluoromethyl)pyridin-3-amine –CHF2 C6H6F2N2 144.12 Improved metabolic resistance; used in agrochemicals
6-(Trideuteriomethyl)pyridin-3-amine –CD3 C6H5D3N2 111.16 Hypothesized slower metabolism due to deuterium isotope effect

Key Observations :

  • Electron-Withdrawing Groups (e.g., –CF3) : Increase thermal and oxidative stability, making them suitable for high-temperature reactions .
  • Deuterated Groups (e.g., –CD3) : Expected to reduce metabolic clearance rates by up to 50% compared to –CH3, based on deuterium’s kinetic isotope effect .
  • Methoxy Groups (–OCH3) : Enhance solubility in polar solvents but may reduce membrane permeability .

Biological Activity

6-(Trideuteriomethyl)pyridin-3-amine is a deuterated derivative of pyridin-3-amine, characterized by the presence of a trideuteriomethyl group at the sixth position of the pyridine ring. The incorporation of deuterium atoms into organic compounds can significantly influence their chemical behavior and biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The unique structural features of this compound contribute to its distinct biological activity. The deuterated structure may enhance the compound's stability and alter its reactivity compared to non-deuterated analogs. The following table summarizes key structural features and their implications for biological activity:

Compound Name Structural Features Notable Differences
This compoundDeuterated at the trideuteriomethyl groupAltered pharmacokinetics and potential therapeutic efficacy
Pyridin-3-amineNon-deuterated formLacks isotopic labeling; may exhibit different reactivity
6-Methylpyridin-3-amineMethyl group instead of trideuteriomethylDifferent steric effects impacting biological activity

Biological Activity

Research indicates that deuterated compounds like this compound may exhibit unique biological effects due to their isotopic composition. Preliminary studies suggest that these compounds can influence metabolic pathways and receptor binding affinities, potentially enhancing therapeutic efficacy or altering toxicity profiles .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets, including enzymes and receptors. Deuterated compounds often show altered binding kinetics compared to their non-deuterated counterparts, which is crucial for understanding drug action and metabolism.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its deuterated structure. Studies have shown that deuteration can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties in drugs. For instance, the replacement of hydrogen by deuterium has been associated with decreased lipophilicity and increased basicity of amines, which can impact drug formulation and delivery .

Case Studies

Several case studies have explored the biological activity of deuterated compounds similar to this compound:

  • TYK2 Inhibition : Deuterated pyridine derivatives have been investigated for their potential as selective inhibitors of Tyrosine Kinase 2 (TYK2), which plays a critical role in autoimmune diseases. These studies highlight the importance of isotopic labeling in enhancing selectivity and reducing side effects associated with non-selective inhibitors .
  • Metabolic Pathways : Research has demonstrated that deuteration can affect metabolic pathways in significant ways. For example, studies on similar compounds have shown that they can alter the rate of metabolism and the formation of metabolites, which is essential for understanding their therapeutic profiles .

Q & A

Q. Answer :

  • Deuterated Reagent Incorporation : Use deuterated methyl sources (e.g., CD3I) in nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling with deuterated methyl groups can introduce the trideuteriomethyl moiety .
  • Hydrogenation Approaches : Catalytic hydrogenation of a nitro precursor (e.g., 6-(trideuteriomethyl)-3-nitropyridine) using Pd/C or Raney Ni in deuterated solvents (e.g., MeOD) ensures isotopic retention .
  • Purification : Chromatography (e.g., silica gel with EtOAc/hexane) or recrystallization in deuterated solvents minimizes protium contamination .

Advanced: How does deuteration at the methyl position influence NMR spectral interpretation?

Q. Answer :

  • <sup>1</sup>H NMR : The trideuteriomethyl group suppresses <sup>1</sup>H signals at ~δ 2.5 ppm, simplifying aromatic proton analysis (e.g., pyridine ring protons at δ 6.5–8.5 ppm) .
  • <sup>13</sup>C NMR : The CD3 group splits into a septet (JC-D ~20 Hz), distinguishable from non-deuterated analogs.
  • Deuterium Quadrupolar Effects : Solid-state NMR or <sup>2</sup>H NMR can confirm isotopic purity and dynamic behavior .

Basic: What spectroscopic techniques are critical for structural validation?

Q. Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> for C6D3H4N2 requires precise mass matching within ±2 ppm) .
  • Infrared Spectroscopy (IR) : Identify N-H stretches (~3350 cm<sup>-1</sup>) and absence of C-H stretches in the deuterated methyl group .
  • UV-Vis : Pyridine’s π→π* transitions (~260 nm) remain unaffected, but substituents alter molar absorptivity .

Advanced: How to achieve regioselective deuteration in pyridine derivatives?

Q. Answer :

  • Isotopic Exchange : Use D2O or CD3OD under acidic/basic conditions, targeting labile protons (e.g., methyl groups adjacent to electron-withdrawing groups) .
  • Directed C-H Activation : Transition-metal catalysts (e.g., Ru or Ir complexes) enable site-specific deuteration at the 6-position via directing groups (e.g., amines) .
  • Quality Control : LC-MS or <sup>1</sup>H NMR integration verifies >98% deuterium incorporation .

Basic: What stability considerations apply during storage and handling?

Q. Answer :

  • Moisture Sensitivity : Store under inert gas (Ar/N2) with desiccants to prevent hydrolysis of the amine group .
  • Thermal Stability : Avoid temperatures >80°C; thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C for similar pyridin-amines .
  • Light Sensitivity : Amber vials prevent photodegradation of the aromatic amine .

Advanced: How to resolve contradictions in reaction yields across synthetic routes?

Q. Answer :

  • Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature (e.g., shorter times favor kinetic products; higher temps drive equilibration) .
  • Catalyst Screening : Test Pd/C, PtO2, or Ni catalysts for hydrogenation efficiency; ligand effects in cross-coupling (e.g., SPhos vs. Xantphos) .
  • Isotope Effects : Deuterated analogs may exhibit slower reaction rates (kinetic isotope effect, KIE ~2–3), requiring adjusted reaction times .

Basic: What impurities are common in synthesis, and how are they identified?

Q. Answer :

  • Protio Contamination : Trace CH3 groups detected via <sup>1</sup>H NMR or isotope ratio MS .
  • Oxidative Byproducts : LC-MS identifies nitro or N-oxide derivatives (e.g., m/z +16 or +30 shifts) .
  • Metal Residues : ICP-MS quantifies Pd/Ni levels; chelating agents (e.g., EDTA) reduce contamination .

Advanced: What computational methods predict deuterium’s impact on bioactivity?

Q. Answer :

  • Molecular Dynamics (MD) : Simulate deuterium’s effect on binding affinity (e.g., altered hydrophobic interactions due to CD3 vs. CH3) .
  • DFT Calculations : Compare electronic effects (e.g., Hammett σm values) of CD3 vs. CH3 on pyridine’s basicity .
  • Metabolic Stability Assays : In vitro liver microsomes assess deuterium’s impact on CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.